molecular formula C12H24N2O3 B3133351 D-leucyl-D-leucine CAS No. 38689-30-4

D-leucyl-D-leucine

Cat. No.: B3133351
CAS No.: 38689-30-4
M. Wt: 244.33 g/mol
InChI Key: LCPYQJIKPJDLLB-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-leucyl-D-leucine: is a dipeptide composed of two D-leucine amino acids linked by a peptide bond. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. D-leucine itself is an enantiomer of the naturally occurring L-leucine, and the combination of two D-leucine molecules in a dipeptide form can exhibit unique properties and biological activities.

Mechanism of Action

Target of Action

D-Leucyl-D-Leucine, a dipeptide of the essential amino acid leucine , primarily targets the mTORC1 signaling pathway . This pathway is crucial for regulating animal growth and development . The compound also interacts with leucyl-tRNA synthetase , an enzyme involved in protein synthesis .

Mode of Action

This compound interacts with its targets to stimulate protein synthesis and regulate metabolic processes. It activates the mTORC1 signaling pathway, which leads to anabolic effects on muscle and other tissues . The compound also inhibits the Mycobacterium tuberculosis enzyme leucyl-tRNA synthetase, blocking protein synthesis .

Biochemical Pathways

The mTORC1 pathway, activated by this compound, plays a significant role in protein synthesis and metabolic function . This pathway is also involved in lipid metabolism and insulin sensitivity, making this compound a potential strategy for preventing and treating metabolic diseases .

Pharmacokinetics

The pharmacokinetics of this compound involves its uptake into cells via specific transporters. Acetylation of leucine switches its uptake from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This change enhances the compound’s bioavailability and distribution .

Result of Action

The activation of the mTORC1 pathway by this compound leads to anabolic effects on muscle and other tissues, stimulating protein synthesis . This action promotes muscle growth and metabolic health in animals and humans . Moreover, the inhibition of leucyl-tRNA synthetase blocks protein synthesis, which could have therapeutic implications .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the co-ingestion of carbohydrates and essential amino acids enhances the anabolic effects of leucine . Additionally, the compound’s action can be affected by other nutrients, dietary factors, and lifestyle habits .

Biochemical Analysis

Biochemical Properties

D-Leucyl-D-Leucine interacts with several enzymes and proteins. For instance, it has been found to interact with leucine aminopeptidase (LAP), a metallopeptidase that cleaves N-terminal residues from proteins and peptides . This interaction plays a significant role in the regulation of protein turnover, contributing to the maintenance of cellular homeostasis .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to stimulate protein synthesis by activating the mTORC1 signaling pathway . This activation can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its interactions with biomolecules and its influence on gene expression. It stimulates protein synthesis by activating the mTORC1 signaling pathway . This activation is believed to be mediated by the amino acid leucine’s ability to block the inhibitory effect of the protein sestrin 2 on the GATOR2 complex that activates mTORC1 .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, dileucine ingestion has been shown to enhance muscle protein turnover by stimulating muscle protein synthesis rates in young men .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Leucine, a component of this compound, has been shown to regulate animal growth and development .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is known to stimulate the mTORC1 signaling pathway, which regulates protein synthesis and metabolism . This regulation links the cellular nutrient status to the control of cell growth .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The cellular uptake of this compound is mediated by L-type amino acid transporter 1 (LAT1), which is responsible for leucine uptake in cells .

Subcellular Localization

It is known that the activation of mTORC1 by this compound leads to the recruitment of mTORC1 to the lysosome, a specific subcellular compartment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-leucyl-D-leucine typically involves the coupling of two D-leucine molecules. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including automated peptide synthesizers for high-throughput production. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps, such as high-performance liquid chromatography (HPLC) or preparative chromatography .

Chemical Reactions Analysis

Types of Reactions: D-leucyl-D-leucine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: The peptide bond can be reduced to form amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its composition of two D-leucine molecules, which imparts distinct properties such as increased resistance to enzymatic degradation and altered biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPYQJIKPJDLLB-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@H](CC(C)C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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